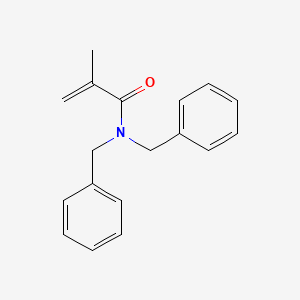
n,n-Dibenzylmethacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzylmethacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the methacrylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Methacryloyl chloride} + \text{Dibenzylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylmethacrylamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methacrylamide can be reduced to form the corresponding amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzylmethacrylamine.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N,N-Dibenzylmethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
N,N-Dibenzylmethacrylamide can be compared with other methacrylamide derivatives such as N,N-dimethylmethacrylamide and N,N-diethylmethacrylamide. While these compounds share a similar core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound. This compound is distinguished by its benzyl groups, which confer enhanced hydrophobicity and potential for specific interactions with aromatic systems.
Comparison with Similar Compounds
- N,N-Dimethylmethacrylamide
- N,N-Diethylmethacrylamide
- N,N-Dibenzylacrylamide
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N,N-dibenzyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
InChI Key |
CRNGAKQBKWKJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















